

The Synergistic Power of Polymyxin B and β -Lactam Antibiotics: A Comparison Guide

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Compound of Interest

Compound Name: *Epelmycin B*

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An In-Depth Look at the In Vitro Synergy, Experimental Protocols, and Mechanisms of Action When Combining Polymyxin B with β -Lactam Antibiotics Against Multidrug-Resistant Gram-Negative Bacteria.

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical practice, compelling researchers to explore novel therapeutic strategies. One promising approach is the use of combination therapy, particularly the synergistic pairing of Polymyxin B with β -lactam antibiotics. This guide provides a comprehensive overview of the in vitro synergistic effects of this combination, detailed experimental methodologies, and the underlying mechanisms of their enhanced bactericidal activity.

Quantitative Synergy Analysis

The synergistic interaction between Polymyxin B and various β -lactam antibiotics has been extensively studied against several clinically significant Gram-negative pathogens. The checkerboard assay and time-kill studies are the primary methods used to quantify this synergy, with the Fractional Inhibitory Concentration (FIC) index being a key metric in checkerboard analyses. A FICI of ≤ 0.5 is typically indicative of synergy.

Checkerboard Assay Results

The following tables summarize the minimum inhibitory concentration (MIC) and FIC index data from checkerboard assays, demonstrating the synergistic activity of Polymyxin B in combination with different β -lactams against various resistant bacterial strains.

Table 1: Synergy of Polymyxin B and Meropenem against Carbapenemase-Producing *Klebsiella pneumoniae*

Isolate	Polymyxin B MIC (µg/mL) Alone	Meropenem MIC (µg/mL) Alone	Polymyxin B MIC (µg/mL) in Combination	Meropenem MIC (µg/mL) in Combination	FICI	Interpretation
KPC-1	>128	128	32	32	0.5	Synergy
KPC-2	4	64	1	8	0.375	Synergy
NDM-1	8	>128	2	32	0.5	Synergy
OXA-48	2	32	0.5	4	0.375	Synergy

Table 2: Synergy of Polymyxin B and Ceftazidime against *Acinetobacter baumannii*

Isolate	Polymyxin B MIC (µg/mL) Alone	Ceftazidime MIC (µg/mL) Alone	Polymyxin B MIC (µg/mL) in Combination	Ceftazidime MIC (µg/mL) in Combination	FICI	Interpretation
AB-1	4	256	1	32	0.375	Synergy
AB-2	8	128	2	16	0.375	Synergy
AB-3	2	>256	0.5	64	0.5	Synergy

Time-Kill Assay Results

Time-kill assays provide a dynamic assessment of bactericidal activity over time. Synergy in these assays is defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Table 3: Bactericidal Activity of Polymyxin B and Imipenem against *Pseudomonas aeruginosa*

Time (hours)	Control (log10 CFU/mL)	Polymyxin B (log10 CFU/mL)	Imipenem (log10 CFU/mL)	Combination (log10 CFU/mL)
0	6.0	6.0	6.0	6.0
4	7.5	5.5	6.5	4.0
8	8.2	5.0	6.2	3.1
24	9.1	5.2	6.8	<2.0

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antibiotic synergy. Below are the protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

- **Preparation of Antibiotic Solutions:** Stock solutions of Polymyxin B and the β -lactam antibiotic are prepared at concentrations that are a multiple of the highest concentration to be tested.
- **Microtiter Plate Setup:** A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of the β -lactam antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB). Along the y-axis, serial twofold dilutions of Polymyxin B are prepared in CAMHB. This creates a matrix of wells with varying concentrations of both antibiotics.
- **Inoculum Preparation:** A bacterial suspension is prepared from a fresh culture and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- **Incubation:** The plate is incubated at 35-37°C for 16-20 hours.

- **Reading Results:** The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.
- **Calculation of FIC Index:** The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the formula: $FICI = FIC \text{ of drug A} + FIC \text{ of drug B}$, where $FIC = (\text{MIC of drug in combination}) / (\text{MIC of drug alone})$. The lowest FICI value is reported.

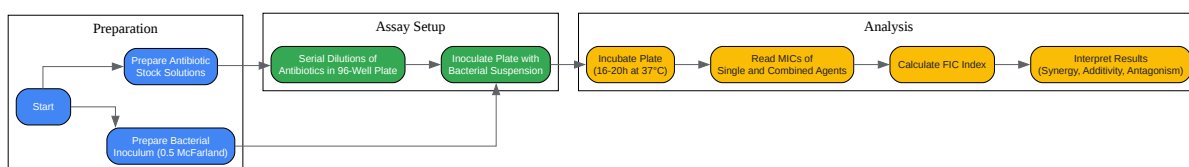
Time-Kill Assay Protocol

Time-kill assays assess the rate of bacterial killing by antimicrobial agents over time.

- **Preparation of Cultures:** A bacterial culture is grown to the logarithmic phase of growth.
- **Inoculum Preparation:** The culture is diluted in fresh CAMHB to a starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL.
- **Exposure to Antibiotics:** The bacterial suspension is aliquoted into flasks containing:
 - No antibiotic (growth control)
 - Polymyxin B alone (at a sub-MIC concentration, e.g., 0.25x or 0.5x MIC)
 - The β -lactam antibiotic alone (at a sub-MIC concentration)
 - The combination of Polymyxin B and the β -lactam antibiotic at the same concentrations.
- **Incubation and Sampling:** The flasks are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
- **Viable Cell Counting:** Serial dilutions of the samples are plated on appropriate agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
- **Data Analysis:** The results are plotted as log₁₀ CFU/mL versus time. Synergy is defined as a ≥ 2 -log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Workflows and Mechanisms

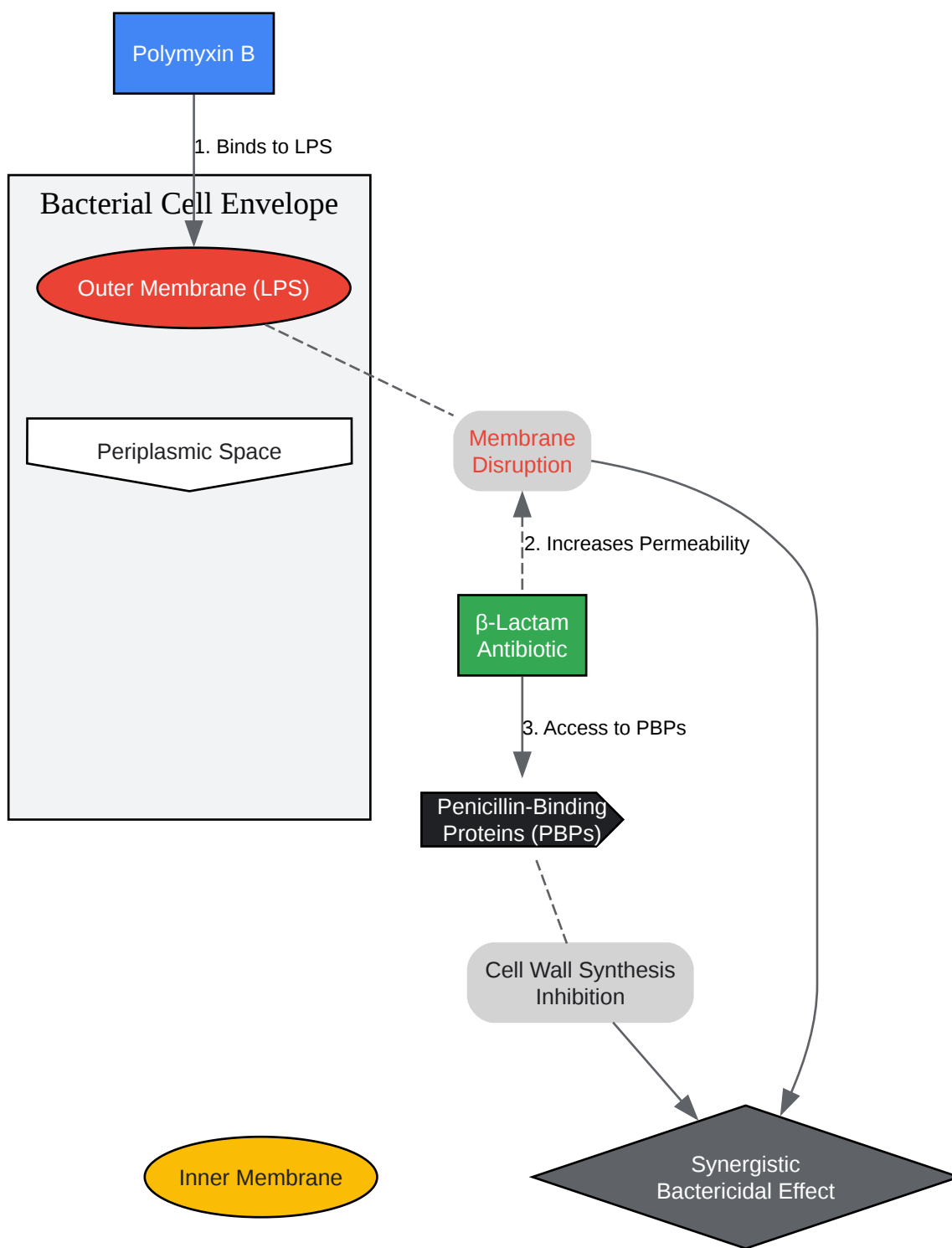
To better understand the experimental process and the biological interactions, the following diagrams have been created using the DOT language.



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Caption: Workflow of the checkerboard assay for synergy testing.

The synergistic effect of Polymyxin B and β -lactams is primarily attributed to a "two-hit" mechanism targeting the bacterial cell envelope of Gram-negative bacteria.



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Caption: Proposed mechanism of synergy between Polymyxin B and β -lactam antibiotics.

In conclusion, the combination of Polymyxin B and β -lactam antibiotics demonstrates significant in vitro synergy against a range of multidrug-resistant Gram-negative bacteria. This enhanced efficacy, driven by a mechanism of increased outer membrane permeability, highlights the potential of this combination therapy as a valuable strategy in combating challenging infections. The standardized protocols provided herein serve as a guide for researchers to reliably evaluate and compare the synergistic potential of various antibiotic combinations.

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